N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a fluorobenzamide moiety
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved by reacting cyclopropyl bromide with magnesium in the presence of a catalyst such as iodine to form cyclopropyl magnesium bromide.
Introduction of the furan ring: The furan ring can be introduced by reacting 2-bromofuran with the cyclopropyl magnesium bromide under controlled conditions.
Formation of the hydroxyethyl group: This step involves the reaction of the intermediate with glyoxalate to form the hydroxyethyl group.
Coupling with 2-fluorobenzamide: The final step involves coupling the intermediate with 2-fluorobenzamide under suitable conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
- Prasugrel Hydrochloride
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide is unique due to its combination of a cyclopropyl group, a furan ring, and a fluorobenzamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBGPVVUCECDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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